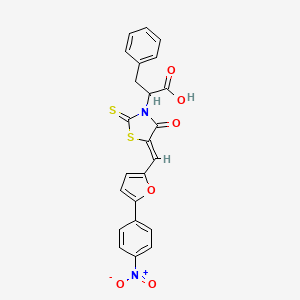

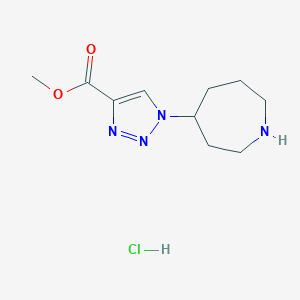

![molecular formula C19H12Cl6O4 B2925797 [2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate CAS No. 301312-86-7](/img/structure/B2925797.png)

[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

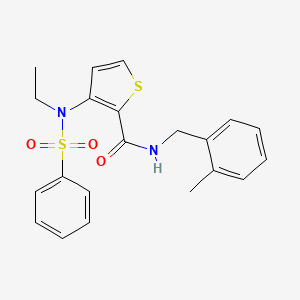

“[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate” is a chemical compound with the linear formula C19H12Cl6O4 . It is a complex molecule that contains several functional groups, including a cyclopropyl group and a benzoate ester .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It has a molecular weight of 517.023 . Unfortunately, the specific 3D structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Reactivity and Synthesis Techniques

Compounds similar to the one are often explored for their unique reactivity and potential in synthesis. For instance, Jończyk and Kmiotek-Skarżyńska (1992) studied the reactivity of 1,1-dichloro-2-(chloromethyl)cyclopropane with phenols and alcohols, demonstrating the potential for creating diverse chemical structures through base-mediated reactions, which could be relevant for the synthesis of complex molecules including pharmaceuticals and materials (Jończyk & Kmiotek-Skarżyńska, 1992).

Polymerization and Materials Science

The living cyclopolymerization of 1,6-heptadiyne derivatives, as reported by Harold H. Fox et al. (1994), highlights the potential of using well-defined alkylidene complexes for the synthesis of polymers with high degrees of conjugation. This research underscores the importance of cyclopropane derivatives in the development of new materials with specific optical or physical properties, which could be extrapolated to the study compound (Harold H. Fox et al., 1994).

Agricultural Chemistry

In the realm of agricultural chemistry, the transformation of herbicides in soil, as studied by R. Y. Yih et al. (1970), provides a basis for understanding how cyclopropane derivatives might behave in environmental contexts. Such insights are critical for assessing the environmental impact and degradation pathways of agrochemicals, potentially including the compound of interest (R. Y. Yih et al., 1970).

Organic Synthesis and Cycloaddition Reactions

Research on donor-acceptor cyclopropanes and their reactions with iodobenzene dichloride to afford ring-opened products, as described by L. K. B. Garve et al. (2014), highlights the versatility of cyclopropane derivatives in organic synthesis. These reactions enable the creation of compounds with chlorine atoms adjacent to donor and acceptor groups, illustrating the potential utility in synthesizing structurally complex molecules (L. K. B. Garve et al., 2014).

Chemical Activation of Host Defence Mechanisms

The study by D. Cartwright et al. (1977) on the systemic fungicidal activity of a cyclopropane carboxylic acid derivative against rice blast disease suggests the potential of cyclopropane derivatives in plant protection. This research demonstrates how chemical compounds can activate natural resistance mechanisms in plants, offering a pathway to developing novel agrochemicals (D. Cartwright et al., 1977).

Safety And Hazards

Eigenschaften

IUPAC Name |

[2,2-dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl6O4/c20-9-1-3-11(15(22)5-9)17(26)28-7-13-14(19(13,24)25)8-29-18(27)12-4-2-10(21)6-16(12)23/h1-6,13-14H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVQEOIBVGQSEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)OCC2C(C2(Cl)Cl)COC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

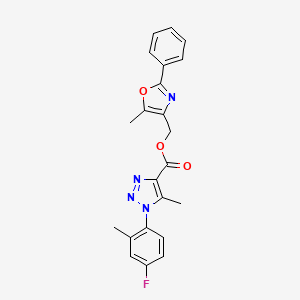

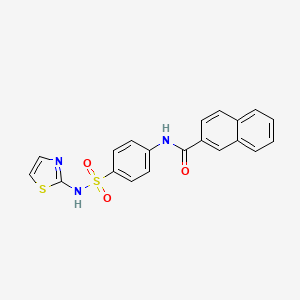

![N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2925717.png)

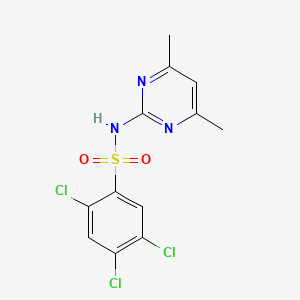

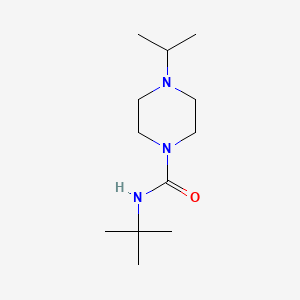

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B2925718.png)

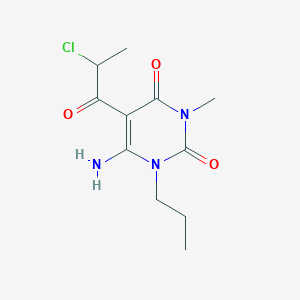

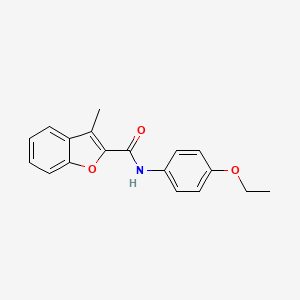

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2925721.png)

![2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2925723.png)

![1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane](/img/structure/B2925726.png)